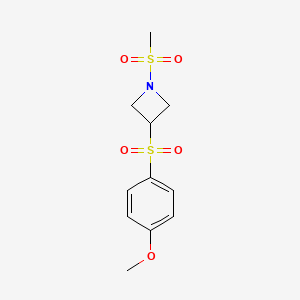![molecular formula C17H17F3N2 B2692799 N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide CAS No. 339010-02-5](/img/structure/B2692799.png)
N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide is a chemical compound with the molecular formula C₁₇H₁₇F₃N₂. It is known for its diverse applications in various fields, including medical, environmental, and industrial research . This compound is characterized by the presence of trifluoromethyl and trimethyl groups attached to a benzenecarboximidamide core, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide typically involves the reaction of 3,5-dimethylbenzonitrile with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Análisis De Reacciones Químicas
Types of Reactions
N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, hydroxyl groups
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide include:
- N’,3,5-trimethyl-N-[3-(fluoromethyl)phenyl]benzenecarboximidamide
- N’,3,5-trimethyl-N-[3-(chloromethyl)phenyl]benzenecarboximidamide
- N’,3,5-trimethyl-N-[3-(bromomethyl)phenyl]benzenecarboximidamide
Uniqueness
The presence of the trifluoromethyl group in N’,3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other halogen substituents. This makes it particularly valuable in applications where these properties are advantageous .
Propiedades
IUPAC Name |
N',3,5-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2/c1-11-7-12(2)9-13(8-11)16(21-3)22-15-6-4-5-14(10-15)17(18,19)20/h4-10H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYTYRGLUZPFRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=NC)NC2=CC=CC(=C2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(6-Morpholin-4-ylpyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2692723.png)


![(E)-3-(5-bromo-2-fluorophenyl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2692729.png)
![Ethyl 6-isopropyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2692730.png)
![1-(benzo[c][1,2,5]oxadiazol-4-yl)-1H-pyrrole-2,5-dione](/img/structure/B2692732.png)
![5-methyl-3-oxo-2-phenyl-N-[3-(propan-2-yloxy)propyl]-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2692733.png)


![6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-9H-purine](/img/structure/B2692739.png)
